molecular formula C20H19ClN2O5S B3468826 4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine

4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine

Cat. No.: B3468826
M. Wt: 434.9 g/mol
InChI Key: IVTBYNVFGSDBAJ-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound with the molecular formula C19H16Cl2N2O4S. This compound is notable for its unique structure, which includes a morpholine ring, an oxazole ring, and a sulfonyl group attached to a chlorophenyl and methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the morpholine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of palladium-catalyzed coupling reactions, are likely employed.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce simpler morpholine derivatives.

Scientific Research Applications

4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonyl]phenol
  • 4-[(4-Chlorophenyl)sulfonyl]hydrazono-2-methoxyphenyl 4-methoxybenzoate
  • 4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine

Uniqueness

What sets 4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine apart is its combination of functional groups, which confer unique chemical properties and potential biological activities. The presence of both a sulfonyl group and an oxazole ring in the same molecule is relatively rare, making it a valuable compound for research .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c1-26-17-5-3-2-4-16(17)18-22-19(20(28-18)23-10-12-27-13-11-23)29(24,25)15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTBYNVFGSDBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 2
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 3
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 4
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 5
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 6
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine

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